molecular formula C12H8F2O B11898042 1-(Difluoromethyl)naphthalene-5-carboxaldehyde

1-(Difluoromethyl)naphthalene-5-carboxaldehyde

Cat. No.: B11898042
M. Wt: 206.19 g/mol
InChI Key: VRYBMSMHPCSKLR-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)naphthalene-5-carboxaldehyde is an organic compound characterized by the presence of a difluoromethyl group attached to the naphthalene ring at the 5-position, along with a carboxaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Difluoromethyl)naphthalene-5-carboxaldehyde can be synthesized through several methods. One common approach involves the introduction of the difluoromethyl group via a halogen exchange reaction, followed by formylation to introduce the carboxaldehyde group. The reaction conditions typically involve the use of strong bases and specific solvents to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogen exchange reactions followed by formylation. The process is optimized for yield and purity, often requiring precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)naphthalene-5-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The carboxaldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The carboxaldehyde group can be reduced to form an alcohol.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: 1-(Difluoromethyl)naphthalene-5-carboxylic acid.

    Reduction: 1-(Difluoromethyl)naphthalene-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Difluoromethyl)naphthalene-5-carboxaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Difluoromethyl)naphthalene-5-carboxaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoromethyl group can influence the compound’s reactivity and binding affinity, while the carboxaldehyde group can form covalent bonds with target molecules.

Comparison with Similar Compounds

    1-Naphthalenecarboxaldehyde: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.

    1-(Difluoromethyl)naphthalene-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxaldehyde group.

Uniqueness: 1-(Difluoromethyl)naphthalene-5-carboxaldehyde is unique due to the presence of both the difluoromethyl and carboxaldehyde groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H8F2O

Molecular Weight

206.19 g/mol

IUPAC Name

5-(difluoromethyl)naphthalene-1-carbaldehyde

InChI

InChI=1S/C12H8F2O/c13-12(14)11-6-2-4-9-8(7-15)3-1-5-10(9)11/h1-7,12H

InChI Key

VRYBMSMHPCSKLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)C(F)F)C=O

Origin of Product

United States

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